Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate
Description
Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate (CAS 127446-41-7) is a pyridine derivative featuring a tert-butyl ester, a 4-chloro substituent, a 3-hydroxypropanoate moiety, and a pivalamido (2,2-dimethylpropanoyl) group at the pyridine C2 position. Its molecular formula is C₁₇H₂₅ClN₂O₄, with a molecular weight of 356.8444 g/mol . The compound is synthesized via acid-catalyzed hydrolysis of intermediates, such as refluxing with HCl in 1,4-dioxane, yielding an 86% isolated product .
Properties
CAS No. |
749925-47-1 |
|---|---|
Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
tert-butyl 3-[4-chloro-2-(2,2-dimethylpropanoylamino)pyridin-3-yl]-3-hydroxypropanoate |
InChI |
InChI=1S/C17H25ClN2O4/c1-16(2,3)15(23)20-14-13(10(18)7-8-19-14)11(21)9-12(22)24-17(4,5)6/h7-8,11,21H,9H2,1-6H3,(H,19,20,23) |
InChI Key |
SJTJUWNIASJADU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1C(CC(=O)OC(C)(C)C)O)Cl |
Origin of Product |
United States |
Biological Activity
Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a chloro-substituted pyridine ring , and a hydroxypropanoate moiety . These structural components contribute to its unique chemical properties and biological activities.
Inhibition of Protein Kinases
Research indicates that this compound acts as an inhibitor of Aurora kinases , which play critical roles in cell cycle regulation and are implicated in cancer progression. Inhibition of these kinases may lead to:
- Reduced tumor growth
- Increased apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also demonstrated potential anti-inflammatory effects . Studies suggest that it may be beneficial in treating conditions characterized by excessive cell proliferation, such as certain cancers and inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound binds to the ATP-binding site of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
- Induction of Apoptosis : By inhibiting Aurora kinases, the compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Reduction of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Case Studies and Assays
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- Cell lines treated with the compound showed a significant decrease in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
- Apoptosis assays revealed increased Annexin V staining in treated cells, confirming the induction of apoptotic pathways .
-
Binding Affinity Studies :
- Interaction studies using surface plasmon resonance (SPR) demonstrated high binding affinity between the compound and Aurora kinases, supporting its role as a selective inhibitor .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| Compound A | Aurora kinase inhibitor | Anticancer |
| Compound B | Non-selective kinase inhibitor | Cytotoxic |
| Tert-butyl 3-{4-chloro...} | Selective Aurora kinase inhibitor | Anticancer, anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (HB239-1)
- Molecular Formula : C₁₁H₁₅ClN₂O₃
- Molecular Weight : 258.70 g/mol
- Key Features: Contains a carbamate group (tert-butoxycarbonyl) instead of the hydroxypropanoate ester. The absence of the pivalamido group reduces steric hindrance compared to the target compound. Catalogued at $400/g (HB239-1) .
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (CAS 1228665-84-6)
- Molecular Formula: C₁₃H₁₄ClNO₄
- Molecular Weight : 283.71 g/mol
- Key Features: Substitutes the hydroxypropanoate with a hydroxypropynyl group and a carbonate ester. Priced at $400/g (HB282-1) .
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
Functional Group and Reactivity Comparison
| Compound | Ester/Carbonate | Hydroxy Group | Pivalamido Group | Chloro Substituent |
|---|---|---|---|---|
| Target Compound (CAS 127446-41-7) | Tert-butyl ester | 3-Hydroxypropanoate | Present (C2) | C4 |
| HB239-1 | Carbamate | C3-hydroxy | Absent | C4 |
| CAS 1228665-84-6 | Carbonate | Propynyl-OH | Absent | C4 |
| HB240-1 | Carboxylic acid | Absent | Absent | C4 |
- Key Observations: The pivalamido group in the target compound increases steric bulk and metabolic stability compared to carbamates or carbonates .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 356.84 | 2.8 | <1 (aqueous) |
| HB239-1 | 258.70 | 1.9 | 5–10 |
| CAS 1228665-84-6 | 283.71 | 2.1 | 2–3 |
| HB240-1 | 280.69 | 1.5 | >20 |
- Key Insight : The target compound’s higher LogP and lower solubility align with its ester and pivalamido groups, suggesting utility in lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
